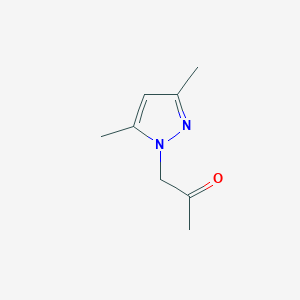

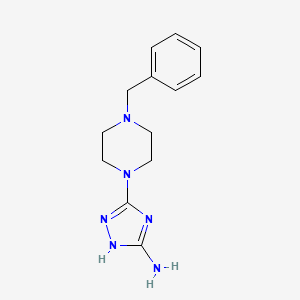

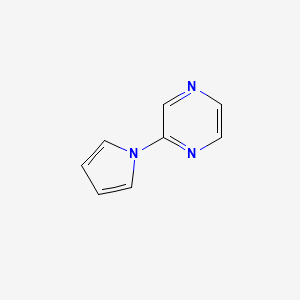

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

説明

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine, also known as BPTZ, is a synthetic piperazine derivative and a member of the triazole family. BPTZ is a versatile compound that has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. BPTZ has several unique properties that make it a useful tool for researchers, including its high solubility in water, its low toxicity, and its ability to form complexes with other molecules.

科学的研究の応用

Corrosion Inhibition

Triazole derivatives, including compounds similar to 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine, have been studied for their potential as corrosion inhibitors. For example, triazole Schiff bases were investigated for their efficiency in preventing corrosion on mild steel in acidic environments. These compounds, including some with similar structures, showed increased inhibition efficiency with higher concentrations and were effective in various thermodynamic and electrochemical contexts (Chaitra, Mohana, & Tandon, 2015).

Synthesis of Pharmaceutical Compounds

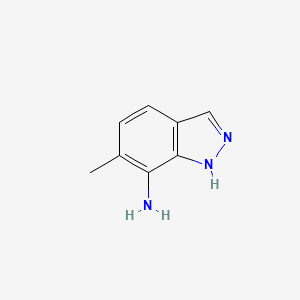

The 1,2,4-triazole core, a part of the molecular structure of the compound , is a key motif in many clinical drugs. This structure has been involved in the synthesis of various derivatives with significant biological activities, including anti-migraine, antiviral, anticancer, and anxiolytic properties (Prasad et al., 2021).

Antimicrobial Activities

Compounds with a 1,2,4-triazole structure, closely related to this compound, have demonstrated promising antimicrobial properties. For instance, a series of triazolothiadiazoles exhibited significant antimicrobial activities when compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).

Antifungal and Antituberculosis Agents

Some derivatives of 1,2,4-triazole have shown potential as antifungal and antituberculosis agents. In a study, certain 1,2,4-triazole derivatives demonstrated low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and Candida albicans, indicating their efficacy in these contexts (El Bialy, Nagy, & Abdel-Rahman, 2011).

Vibrational and UV/Vis Studies

The vibrational and UV/Vis spectra of adamantane-containing triazole thiones, which are structurally similar to the compound , have been extensively studied. These studies provide insights into the molecular structure and potential biological activities of these compounds, including analgesic properties (Shundalau et al., 2019).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides, involving 1,2,4-triazole, demonstrates the efficient production of structurally diverse compounds. This method highlights the versatility of the triazole ring in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).

Endocannabinoid Hydrolases Inhibitors

Benzotriazol-1-yl carboxamide derivatives, structurally similar to the compound , have been synthesized and tested for their inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These studies contribute to understanding the compound's potential in targeting specific biochemical pathways (Morera et al., 2012).

Copper Corrosion Inhibition

Research on N-hetaryl derivatives of 5-amino-1H-1,2,4-triazole, closely related to the compound , has explored their effectiveness in inhibiting copper corrosion in chloride environments. These compounds showed significant potential in protecting copper from corrosion, indicating their applicability in material sciences (Kozaderov et al., 2019).

作用機序

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to interact with serotonin type 3 (5-ht3) receptors .

Mode of Action

Compounds with a benzylpiperazine structure have been reported to act as antagonists at the 5-ht3 receptor . This means they bind to these receptors and inhibit their function, which can lead to various downstream effects .

Biochemical Pathways

The 5-ht3 receptor is known to play a role in various neurological processes, including mood regulation and pain perception . Therefore, antagonism of this receptor could potentially affect these pathways.

Result of Action

Antagonism of the 5-ht3 receptor by similar compounds has been associated with potential therapeutic effects, such as anti-inflammatory, analgesic, and peripheral n-cholinolytic activity .

生化学分析

Biochemical Properties

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, through binding interactions that can either inhibit or activate these enzymes. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, this compound can form complexes with proteins, influencing their structural conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . It modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes. In vitro studies have shown that continuous treatment with this compound can result in adaptive responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies. Additionally, chronic administration of high doses of this compound can lead to the development of tolerance and dependence in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and conjugation . These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound’s metabolism can also affect the levels of endogenous metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic cation transporters (OCTs) and ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to distinct cellular compartments .

特性

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKYWZGILRQBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363338 | |

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89311-55-7 | |

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)